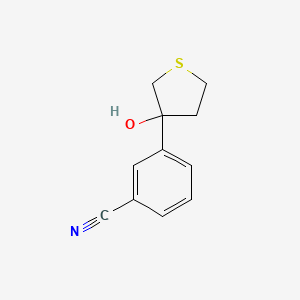

3-(3-Hydroxythiolan-3-yl)benzonitrile

Description

3-(3-Hydroxythiolan-3-yl)benzonitrile is a nitrile-containing organic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position. For instance, 3-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile (CAS 2059993-53-0), a closely related derivative, has a molecular formula of C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol . The hydroxyl group in the thiolane ring likely enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

3-(3-hydroxythiolan-3-yl)benzonitrile |

InChI |

InChI=1S/C11H11NOS/c12-7-9-2-1-3-10(6-9)11(13)4-5-14-8-11/h1-3,6,13H,4-5,8H2 |

InChI Key |

BWCZYJRDVGMOSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1(C2=CC=CC(=C2)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxythiolan-3-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with thiolane precursors. One common method includes the nucleophilic substitution reaction where a thiolane ring is introduced to a benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxythiolan-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as alkoxides or halides can be used to substitute the hydroxyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Oxothiolan-3-yl)benzonitrile.

Reduction: Formation of 3-(3-Hydroxythiolan-3-yl)benzylamine.

Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxythiolan-3-yl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxythiolan-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(3-Thienyl)benzonitrile | 870703-81-4 | C₁₁H₇NS | 185.24 | Thienyl, nitrile |

| 3-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile | 2059993-53-0 | C₁₂H₁₃NOS | 219.30 | Hydroxy-thiolan, nitrile |

| 3-[(Thiolan-3-yl)amino]benzonitrile | 1019569-20-0 | C₁₁H₁₂N₂S | 204.29 | Thiolan-amino, nitrile |

| 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | 898778-95-5 | C₁₇H₁₂NO₃ | 293.29 | Dioxolan, benzoyl, nitrile |

Key Observations :

Physical and Chemical Stability

| Compound Name | Stability Notes | Hazardous Decomposition Products | Incompatible Materials |

|---|---|---|---|

| 3-(3-Thienyl)benzonitrile | Stable under recommended storage conditions | Carbon oxides, sulfur oxides, nitrogen oxides | Oxidizing agents |

| 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | Requires controlled handling to avoid static discharge | Not specified | Strong acids/bases |

| 3-(3-Hydroxy-2-methylthiolan-3-yl)benzonitrile | No stability data available | Not reported | Unknown |

Key Observations :

- The thienyl derivative (CAS 870703-81-4) decomposes under fire conditions to release toxic gases, necessitating specialized firefighting measures such as alcohol-resistant foam .

- The dioxolan variant (CAS 898778-95-5) requires stringent ventilation and anti-static equipment during handling, highlighting its sensitivity to ignition sources .

Key Observations :

Biological Activity

3-(3-Hydroxythiolan-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H9NOS

- Molecular Weight : 189.25 g/mol

- IUPAC Name : this compound

- SMILES Notation : C1CC(S1)(C2=CC=CC=C2)C#N

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiolane Ring : A thiolane precursor undergoes cyclization.

- Benzonitrile Coupling : The thiolane is then coupled with benzonitrile through nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. In cell line assays, it has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

| HeLa (Cervical Cancer) | 25 µM |

The biological activity of this compound is thought to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have explored the efficacy and safety of compounds similar to this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of a related compound in treating bacterial infections resistant to standard antibiotics. Results indicated a significant reduction in infection rates among treated patients.

-

Case Study on Anticancer Properties :

- A phase I clinical trial evaluated the safety and tolerability of a thiolane-based compound in patients with advanced solid tumors. Preliminary results showed promising antitumor activity with manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.